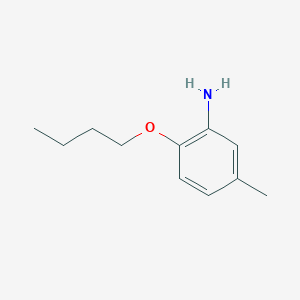
2-Butoxy-5-methylaniline
Vue d'ensemble
Description
2-Butoxy-5-methylaniline is a chemical compound with the molecular formula C11H17NO . It has a molecular weight of 179.26 . This compound is used for research purposes .
Molecular Structure Analysis
The InChI code for 2-Butoxy-5-methylaniline is1S/C11H17NO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 . This indicates the molecular structure of the compound. Physical And Chemical Properties Analysis
2-Butoxy-5-methylaniline has a molecular weight of 179.26 . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Synthesis and Antioxidant Activities
2-Butoxy-5-methylaniline, as part of novel compound synthesis, has applications in the development of antioxidants. A study by Topçu et al. (2021) synthesized novel compounds using derivatives of methylaniline, which exhibited significant antioxidant activities and lipid peroxidation inhibition, comparable to standard agents (Topçu, Ozen, Bal, & Taş, 2021).
Carcinogenic Potential and Metabolism
Research by Hill, Shih, and Struck (1979) focused on the carcinogen 4-chloro-2-methylaniline, which is structurally related to 2-butoxy-5-methylaniline. This study explored its binding to macromolecules and metabolism in rat liver, providing insights into the potential carcinogenic mechanisms of such compounds (Hill, Shih, & Struck, 1979).
Food and Organismal Chemistry
Methylglyoxal, a compound related to the reactivity of 2-butoxy-5-methylaniline, was studied by Nemet, Varga-Defterdarović, and Turk (2006). They investigated its formation in food and living organisms, revealing implications for diabetes and neurodegenerative diseases. This research provides context for the biochemical relevance of similar compounds (Nemet, Varga-Defterdarović, & Turk, 2006).
Drug Mechanism and Mutagenicity
Jackson-Grusby et al. (1997) investigated the mutagenicity of 5-aza-2'-deoxycytidine, a drug for reactivating genes silenced by DNA methylation. This research is relevant for understanding the interaction of similar compounds with DNA and their potential mutagenic effects (Jackson-Grusby, Laird, Magge, Moeller, & Jaenisch, 1997).
Polyaniline and Electroactive Polymer Research
Studies on poly(2-methylaniline) and similar polymers, like those by D'aprano, Leclerc, and Zotti (1992), contribute to understanding the properties of polymers derived from methylaniline derivatives. These polymers have applications in electroactive materials and their analysis can guide future polymer research (D'aprano, Leclerc, & Zotti, 1992).
Safety and Hazards
Propriétés
IUPAC Name |
2-butoxy-5-methylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO/c1-3-4-7-13-11-6-5-9(2)8-10(11)12/h5-6,8H,3-4,7,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVKKQBFWRDKJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butoxy-5-methylaniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



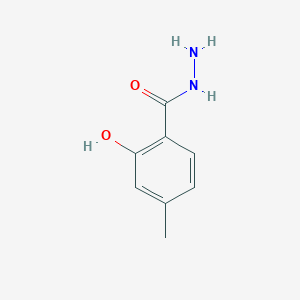
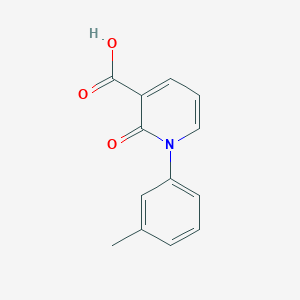
![6-Bromo-7-fluoro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150782.png)
![7-Bromo-5-nitro-2,3-dihydrobenzo[1,4]dioxine](/img/structure/B3150783.png)
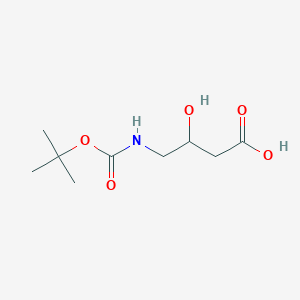
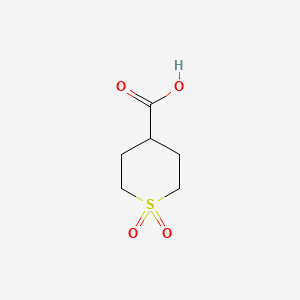
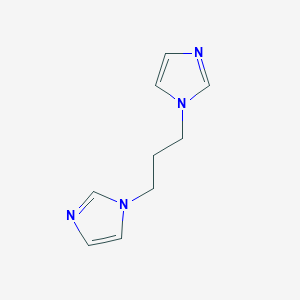
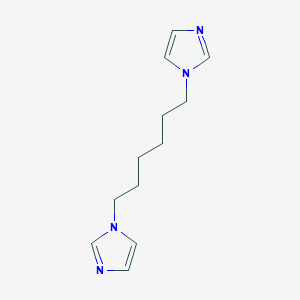
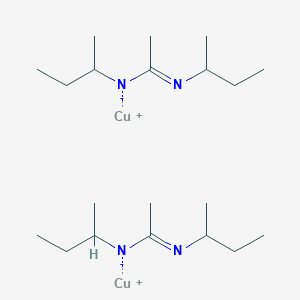
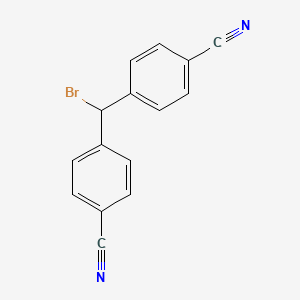
![Methyl 2-phenyl-3h-benzo[d]imidazole-5-carboxylate](/img/structure/B3150813.png)
![4-[(2-Ethoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B3150818.png)
![4-[(4-Morpholin-4-ylphenyl)amino]-4-oxobutanoic acid](/img/structure/B3150830.png)
